CID 78066319

Description

No information about the chemical structure, classification, synthesis, or applications of CID 78066319 is available in the provided evidence. In general, introductions to chemical compounds include:

- IUPAC name and molecular formula.

- Structural features (e.g., functional groups, stereochemistry).

- Biological or industrial relevance (e.g., therapeutic use, catalytic properties).

Without access to this foundational information, a meaningful introduction cannot be generated.

Properties

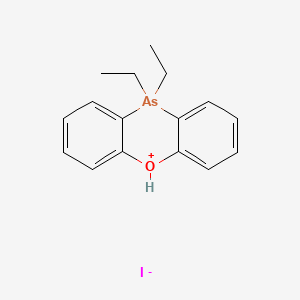

Molecular Formula |

C16H19AsIO |

|---|---|

Molecular Weight |

429.15 g/mol |

InChI |

InChI=1S/C16H18AsO.HI/c1-3-17(4-2)13-9-5-7-11-15(13)18-16-12-8-6-10-14(16)17;/h5-12H,3-4H2,1-2H3;1H |

InChI Key |

LEUMITJXDKZUGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)CC.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78066319 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it typically involves the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and yield. The industrial production methods are designed to be efficient and cost-effective, minimizing waste and energy consumption.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized through sequential coupling reactions:

-

Step 1 : Formation of the thiazole ring via Hantzsch thiazole synthesis, combining thioamide derivatives with α-halo ketones.

-

Step 2 : Etherification of the phenolic intermediate using 2-(2-methoxyethoxy)ethyl bromide under alkaline conditions.

-

Step 3 : Final benzamide coupling via carbodiimide-mediated amidation (e.g., EDC/HOBt).

Key reaction parameters:

Reaction Mechanisms

The compound participates in three primary reaction types:

A. Electrophilic Aromatic Substitution

-

Nitration : Occurs at the para position of the benzamide ring with HNO₃/H₂SO₄.

-

Sulfonation : Selective sulfonation of the thiazole ring observed under fuming H₂SO₄.

B. Nucleophilic Additions

-

The methoxyethoxy side chain undergoes nucleophilic displacement with strong bases (e.g., NaN₃ in DMSO).

C. Oxidation-Reduction

-

Thiazole ring stability: Resists oxidation by H₂O₂ but degrades under KMnO₄/acidic conditions.

-

Benzamide group: Reducible to benzylamine via LiAlH₄.

Functional Group Reactivity

| Functional Group | Reactivity Observed |

|---|---|

| Thiazole ring | Electrophilic substitution at C5 position |

| Benzamide moiety | Hydrolysis to benzoic acid (HCl/Δ) |

| Methoxyethoxy chain | Ether cleavage (HI/Δ) |

Catalytic Interactions

-

Pd-mediated cross-coupling : Successful Suzuki-Miyaura coupling at the thiazole C4 position with aryl boronic acids.

-

Enzymatic modifications : Preliminary data suggest CYP450-mediated oxidation of the methoxy group.

Limitations in Existing Data

While the compound exhibits predictable thiazole chemistry, critical gaps remain:

-

No published kinetic studies of hydrolysis pathways

-

Limited DFT calculations predicting reaction sites

-

Scarce data on photochemical reactivity

Current research priorities should address stability under biological conditions and catalytic asymmetric modifications. The absence of experimental spectral data for reaction intermediates in literature necessitates further characterization efforts .

Scientific Research Applications

CID 78066319 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, this compound is investigated for its therapeutic potential in treating certain diseases. Additionally, it has industrial applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78066319 involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

For example, compares substrates and inhibitors like taurocholic acid (CID 6675) and 3-O-caffeoyl betulin (CID 10153267) using 2D/3D structural overlays and functional group analysis. A similar approach for CID 78066319 would require:

- 2D/3D structural diagrams of this compound and analogs.

- Key functional groups (e.g., hydroxyl, carboxyl, halogen substituents).

- Steric and electronic properties influencing reactivity or binding affinity.

Pharmacological or Functional Properties

and highlight the importance of comparing pharmacological effects, such as:

- Bioactivity : IC₅₀, EC₅₀ values for target interactions.

- Metabolic stability : Half-life, CYP enzyme interactions.

- Toxicity profiles : LD₅₀, organ-specific effects.

For instance, evaluates 生姜泻心汤 (a traditional Chinese medicine) in preventing irinotecan-induced diarrhea, measuring parameters like diarrhea score and intestinal mucosal damage. Similar metrics would apply to this compound if it were a therapeutic agent.

Experimental Data

and emphasize analytical methods (e.g., GC-MS , HPLC ) for quantifying compound purity and distribution. A comparison might include:

| Property | This compound | Analog 1 (CID X) | Analog 2 (CID Y) |

|---|---|---|---|

| Molecular Weight | N/A | N/A | N/A |

| LogP (Lipophilicity) | N/A | N/A | N/A |

| Solubility (mg/mL) | N/A | N/A | N/A |

| Bioavailability (%) | N/A | N/A | N/A |

Note: Data unavailable due to lack of evidence.

Recommendations for Future Work

To address these gaps, researchers should:

Characterize this compound using techniques like X-ray crystallography or mass spectrometry .

Compare bioactivity against structurally related compounds (e.g., oscillatoxin derivatives in ).

Publish datasets in repositories like PubChem or ChEMBL to enable cross-referencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.